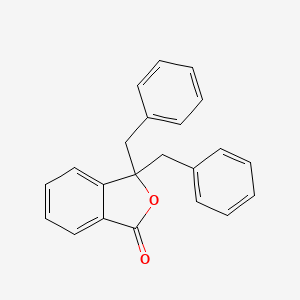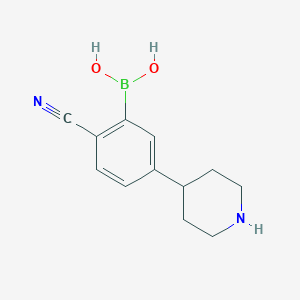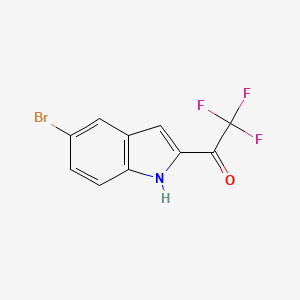![molecular formula C15H12F2O4 B14079713 3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B14079713.png)
3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid: is an organic compound with the molecular formula C15H12F2O4 It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzoic acid and 4-methoxybenzyl alcohol.
Esterification: The 3,5-difluorobenzoic acid is first esterified with 4-methoxybenzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid, to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of fluorine atoms, which are electron-withdrawing groups.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the functional groups.
Esterification and Hydrolysis: The carboxylic acid group can be esterified with various alcohols, and the resulting esters can be hydrolyzed back to the acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
- Substituted benzoic acids
- Aldehydes and carboxylic acids from oxidation
- Various esters from esterification reactions
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Agriculture: Explored for use in agrochemicals to enhance crop protection and yield.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and methoxy group play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 3,5-Difluoro-4-methoxyphenylacetic acid
- 4-Methoxyphenylboronic acid
- (3R)-4,4-Difluoro-3-[(4-methoxyphenyl)sulfonyl]butanoic acid
Comparison:
- Structural Differences: While these compounds share similar functional groups, variations in the position and type of substituents lead to differences in their chemical and physical properties.
- Reactivity: The presence of different substituents affects their reactivity in chemical reactions. For example, the boronic acid derivative is more reactive in Suzuki-Miyaura coupling reactions.
- Applications: Each compound has unique applications based on its structure. For instance, 4-Methoxyphenylboronic acid is widely used in cross-coupling reactions, while 3,5-Difluoro-4-methoxyphenylacetic acid is explored for its potential pharmaceutical properties.
Propriétés
Formule moléculaire |
C15H12F2O4 |
|---|---|
Poids moléculaire |
294.25 g/mol |
Nom IUPAC |
3,5-difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C15H12F2O4/c1-20-11-4-2-9(3-5-11)8-21-14-12(16)6-10(15(18)19)7-13(14)17/h2-7H,8H2,1H3,(H,18,19) |
Clé InChI |
MVYNPABOULVAAE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2F)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate](/img/structure/B14079632.png)
![Ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14079636.png)
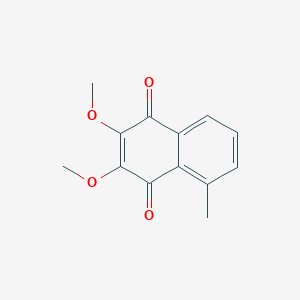
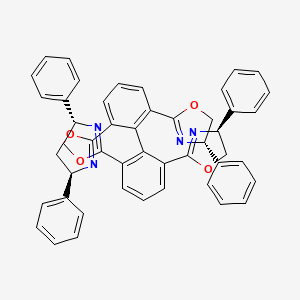
![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079648.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-phenoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079658.png)

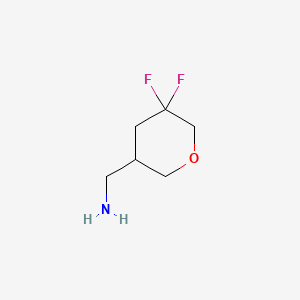
![2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14079687.png)
